molecular formula C8H7ClN2O3 B182386 N-(2-chloro-4-nitrophenyl)acetamide CAS No. 881-87-8

N-(2-chloro-4-nitrophenyl)acetamide

Cat. No. B182386
CAS RN: 881-87-8
M. Wt: 214.6 g/mol
InChI Key: OAFVRHMRZVHVDQ-UHFFFAOYSA-N
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Description

“N-(2-chloro-4-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClN2O3 . It has an average mass of 214.606 Da and a monoisotopic mass of 214.014526 Da .


Molecular Structure Analysis

The molecular structure of “N-(2-chloro-4-nitrophenyl)acetamide” consists of a nitrophenyl group attached to an acetamide group via a nitrogen atom . The compound also contains a chlorine atom attached to the phenyl ring .


Physical And Chemical Properties Analysis

“N-(2-chloro-4-nitrophenyl)acetamide” is a solid at room temperature . It has a molecular weight of 214.61 .

Scientific Research Applications

Antibacterial Activity

N-(2-chloro-4-nitrophenyl)acetamide: has shown potential in the fight against bacterial infections. Studies have indicated its effectiveness against Klebsiella pneumoniae , a pathogen responsible for a range of infections. The compound’s antibacterial properties are attributed to its ability to act on penicillin-binding proteins, leading to cell lysis . This suggests its potential use in developing new antibacterial drugs, especially considering the rising concern over antibiotic resistance.

Pharmacological Research

In pharmacological contexts, N-(2-chloro-4-nitrophenyl)acetamide and its derivatives are explored for their therapeutic potential. They have been studied for various biological activities, which could lead to the development of new medications . The compound’s interactions with different biological systems are of particular interest for identifying new drug candidates.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. It’s used in the production of various derivatives that have applications in medicinal chemistry. The synthesis methods for this compound involve acyl chlorination and methylation reactions, which are crucial steps in producing pharmaceutical intermediates .

Industrial Applications

N-(2-chloro-4-nitrophenyl)acetamide: is utilized in the chemical industry as an intermediate in the production of dyes and other chemicals. Its reactivity and structural properties make it a valuable component in the synthesis of a wide range of industrial products .

Environmental Impact Studies

The environmental impact of chemicals like N-(2-chloro-4-nitrophenyl)acetamide is an important area of research. Studies focus on understanding how these compounds interact with the environment, their breakdown processes, and potential toxicity to ecosystems .

Medical Research

In medical research, the compound’s properties are investigated for their relevance to health and disease treatment. Its cytotoxic and mutagenic potentials are assessed to ensure safety for future in vivo tests, which is a critical step in drug development .

properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFVRHMRZVHVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278578
Record name N-(2-chloro-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-nitrophenyl)acetamide

CAS RN

881-87-8
Record name N-(2-Chloro-4-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-4-nitrophenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2'-chloro-4'-nitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC8276
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-chloro-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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